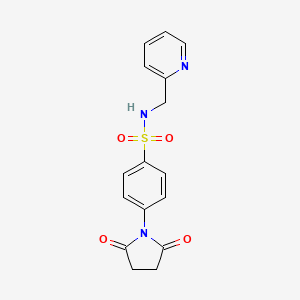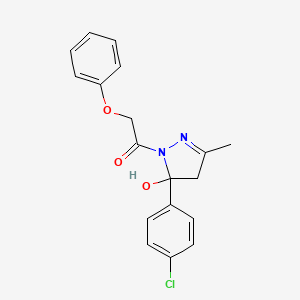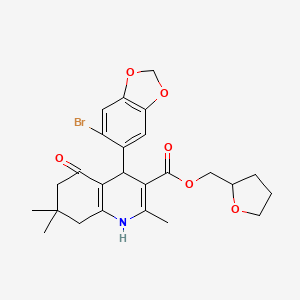
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as FDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid acts as a competitive inhibitor of glutamate transporter by binding to the substrate recognition site of the transporter. This results in the inhibition of glutamate uptake and subsequent increase in extracellular glutamate concentration. The increased glutamate concentration can lead to excitotoxicity, which is associated with various neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporter. The increased extracellular glutamate concentration can lead to excitotoxicity, which can cause neuronal damage and death. This compound has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
実験室実験の利点と制限
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several advantages for lab experiments, including its high potency and selectivity for glutamate transporter inhibition. It also has good bioavailability and can be easily administered to animals for in vivo studies. However, this compound has some limitations, including its potential toxicity and lack of specificity for different glutamate transporter subtypes.
将来の方向性
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has significant potential for further research in various scientific fields. Some of the future directions for this compound research include its use as a tool for studying glutamate transporter function and regulation, its potential therapeutic applications for neurodegenerative diseases, and its use as a probe for imaging glutamate transporter activity in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its inhibition of glutamate transporter has been extensively studied, and it has shown potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized using a multistep reaction starting with commercially available 5-fluoroisophthalic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with a primary amine and a subsequent cyclization reaction to form the final product.
科学的研究の応用
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been extensively used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential inhibitor of glutamate transporter, which plays a crucial role in the regulation of glutamate neurotransmission. This compound has also been explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJFXGPGJBQPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4920343.png)
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)

![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)


![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
